(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is a natural product found in Stereospermum acuminatissimum with data available.
Brand Name: Vulcanchem
CAS No.: 893642-98-3
VCID: VC8148688
InChI: InChI=1S/C10H8O4/c11-6-8-5-7(1-3-9(8)12)2-4-10(13)14/h1-6,12H,(H,13,14)/b4-2+
SMILES: C1=CC(=C(C=C1C=CC(=O)O)C=O)O
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid

CAS No.: 893642-98-3

Cat. No.: VC8148688

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid - 893642-98-3

Specification

CAS No. 893642-98-3
Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
IUPAC Name (E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C10H8O4/c11-6-8-5-7(1-3-9(8)12)2-4-10(13)14/h1-6,12H,(H,13,14)/b4-2+
Standard InChI Key OIRQJQBTHILALM-DUXPYHPUSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C/C(=O)O)C=O)O
SMILES C1=CC(=C(C=C1C=CC(=O)O)C=O)O
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)O)C=O)O

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s 2D structure (Fig. 1) consists of:

  • A phenyl ring substituted with a hydroxyl (-OH) group at the para position and a formyl (-CHO) group at the meta position.

  • A propenoic acid side chain ((E)-prop-2-enoic acid) attached to the phenyl ring’s ortho position relative to the hydroxyl group .

The E configuration ensures that the carboxyl group and phenyl ring reside on opposite sides of the double bond, influencing intermolecular interactions and stability.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₈O₄
Molecular Weight192.17 g/mol
Topological Polar Surface Area74.60 Ų
SMILES (Canonical)C1=CC(=C(C=C1C=CC(=O)O)C=O)O
InChI KeyOIRQJQBTHILALM-UHFFFAOYSA-N

Nomenclature and Synonyms

The compound is systematically named under IUPAC guidelines, with synonyms including:

  • (E)-3-(3-Formyl-4-hydroxyphenyl)-2-propenoic acid

  • 3-(3-Formyl-4-hydroxyphenyl)acrylic acid

  • AKOS004116590 (commercial catalog identifier) .

Chemical and Physical Properties

Physicochemical Characteristics

The compound’s properties are shaped by its polar functional groups:

  • LogP (Octanol-Water Partition Coefficient): 1.50 (XlogP), indicating moderate hydrophobicity .

  • Hydrogen Bonding: Two H-bond donors (hydroxyl and carboxylic acid) and three acceptors (carbonyl, hydroxyl, formyl) .

  • Rotatable Bonds: Three, enabling conformational flexibility .

Table 2: Computed Physicochemical Properties

PropertyValueSource
Exact Mass192.04225873 g/mol
Monoisotopic Mass192.04225873 g/mol
Heavy Atom Count14
Complexity283

Spectroscopic Data

While experimental spectra are unavailable, predicted data include:

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch).

  • NMR: Expected signals at δ 9.8 ppm (formyl proton) and δ 6.5–7.8 ppm (aromatic protons) .

ParameterPredictionSource
Oral Bioavailability52.86% probability
Subcellular LocalizationMitochondria (88.38%)
P-glycoprotein SubstrateNo (97.15% probability)

Mechanistic Insights

The formyl and hydroxyl groups enable:

  • Antioxidant Activity: Scavenging free radicals via hydrogen atom transfer.

  • Protein Binding: Interactions with enzymes like cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) .

Precautionary CodeRecommendation
P261Avoid breathing dust/fume
P264Wash hands thoroughly
P280Wear protective gloves/eyewear

Comparison with Related Hydroxycinnamic Acids

Structural Analogues

CompoundKey DifferencesBioactivity Implications
Caffeic AcidLacks formyl groupReduced electrophilic reactivity
Ferulic AcidMethoxy substituentAltered membrane permeability
Sinapic AcidTwo methoxy groupsEnhanced antioxidant capacity

The formyl group in (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid enhances its electrophilicity, potentially improving interactions with nucleophilic biological targets .

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